molecular formula C15H14Cl2O B14593195 4-[(3,4-Dichlorophenyl)methyl]-2,6-dimethylphenol CAS No. 61259-77-6

4-[(3,4-Dichlorophenyl)methyl]-2,6-dimethylphenol

Cat. No.: B14593195
CAS No.: 61259-77-6
M. Wt: 281.2 g/mol
InChI Key: QPKLAAIYIXZCFP-UHFFFAOYSA-N
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Description

4-[(3,4-Dichlorophenyl)methyl]-2,6-dimethylphenol is an organic compound characterized by the presence of a dichlorophenyl group attached to a dimethylphenol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,4-Dichlorophenyl)methyl]-2,6-dimethylphenol typically involves the reaction of 3,4-dichlorobenzyl chloride with 2,6-dimethylphenol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of microreactors has been explored to optimize reaction conditions and improve safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[(3,4-Dichlorophenyl)methyl]-2,6-dimethylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The dichlorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the positions ortho to the phenolic hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of various substituted phenolic compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as a precursor for compounds with therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-[(3,4-Dichlorophenyl)methyl]-2,6-dimethylphenol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Properties

CAS No.

61259-77-6

Molecular Formula

C15H14Cl2O

Molecular Weight

281.2 g/mol

IUPAC Name

4-[(3,4-dichlorophenyl)methyl]-2,6-dimethylphenol

InChI

InChI=1S/C15H14Cl2O/c1-9-5-12(6-10(2)15(9)18)7-11-3-4-13(16)14(17)8-11/h3-6,8,18H,7H2,1-2H3

InChI Key

QPKLAAIYIXZCFP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C)CC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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